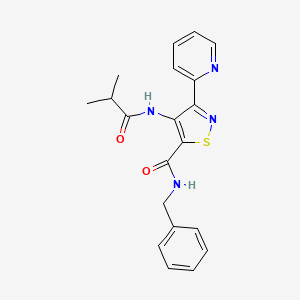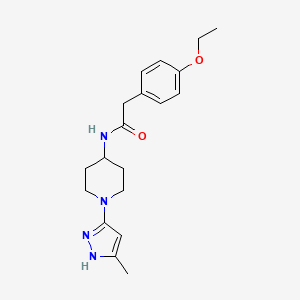![molecular formula C13H16ClNO6S B2589677 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid CAS No. 1008040-45-6](/img/structure/B2589677.png)
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid, also known as CB-Cl, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and is a potent inhibitor of carbonic anhydrase (CA) enzymes.
Mecanismo De Acción
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid acts as a competitive inhibitor of carbonic anhydrases by binding to the active site of the enzyme. It forms a reversible covalent bond with the zinc ion in the active site, thereby preventing the binding of substrates to the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions and protons, which affects various physiological processes.
Biochemical and Physiological Effects:
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid has been shown to have various biochemical and physiological effects due to its inhibitory activity against carbonic anhydrases. It has been shown to decrease the production of bicarbonate ions and protons, which affects acid-base balance and ion transport. It has also been shown to decrease the production of aqueous humor in the eye, which affects intraocular pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid in lab experiments is its potent inhibitory activity against carbonic anhydrases. This allows for the investigation of the role of carbonic anhydrases in various physiological processes. Another advantage is its high purity, which ensures reproducibility of results.
One of the limitations of using 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid in lab experiments is its specificity for carbonic anhydrases. This limits its use in investigating other physiological processes. Another limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid in scientific research. One direction is the investigation of its role in cancer therapy. Carbonic anhydrases have been shown to play a crucial role in tumor growth and metastasis, and 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid has been shown to inhibit their activity. Another direction is the investigation of its role in osteoporosis therapy. Carbonic anhydrases have been shown to play a role in bone resorption, and 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid has been shown to inhibit their activity. Finally, the development of more potent and specific inhibitors of carbonic anhydrases is a promising direction for future research.
Métodos De Síntesis
The synthesis of 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid involves the reaction of 5-amino-2-chlorobenzoic acid with 2-methyl-1-butanol and chlorosulfonic acid. The reaction takes place under reflux conditions in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid.
Aplicaciones Científicas De Investigación
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid has been used in various scientific research studies due to its potent inhibitory activity against carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. They play a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport.
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid has been shown to inhibit the activity of various carbonic anhydrase isoforms, including CA I, II, IV, and IX. This inhibition has been utilized in various studies to investigate the role of carbonic anhydrases in different physiological processes. For example, 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid has been used to study the role of carbonic anhydrases in cancer, osteoporosis, and glaucoma.
Propiedades
IUPAC Name |
5-[(1-carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO6S/c1-3-7(2)11(13(18)19)15-22(20,21)8-4-5-10(14)9(6-8)12(16)17/h4-7,11,15H,3H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKFCEUBFWDWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2589595.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate](/img/structure/B2589597.png)
![N-(2-ethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589598.png)
![5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2589599.png)



![2-(benzo[d]oxazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2589605.png)

![Sodium pyrazolo[1,5-a]pyrimidin-5-olate](/img/structure/B2589607.png)
![2-Methyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2589608.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2589611.png)

